molecular formula C33H36BrN3O6 B008577 4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide CAS No. 109378-49-6

4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide

Cat. No. B008577
M. Wt: 650.6 g/mol
InChI Key: PNPVDEPWEIHHIX-HPHOSPIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tyrosine and is commonly referred to as AMCCB-tyrosine. The purpose of

Mechanism Of Action

The mechanism of action of AMCCB-tyrosine is not well understood. However, it is believed that the compound may act as a competitive inhibitor of protein-protein interactions. The bromoacetyl group of AMCCB-tyrosine is thought to form a covalent bond with a thiol group on the target protein, thereby blocking the protein-protein interaction.

Biochemical And Physiological Effects

AMCCB-tyrosine has been shown to have no significant toxicity in vitro and in vivo. The compound has been found to be stable in a wide range of pH and temperature conditions. In addition, AMCCB-tyrosine has been shown to be cell-permeable and can be used to study intracellular protein-protein interactions.

Advantages And Limitations For Lab Experiments

The advantages of using AMCCB-tyrosine in lab experiments include its high selectivity, stability, and cell permeability. The compound can be used to study a wide range of protein-protein interactions and can be easily incorporated into peptide inhibitors. However, the limitations of using AMCCB-tyrosine include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on AMCCB-tyrosine. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the design and synthesis of new peptide inhibitors that target specific protein-protein interactions. In addition, AMCCB-tyrosine can be used as a tool for investigating the molecular mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, AMCCB-tyrosine is a chemical compound that has significant potential in scientific research. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors, protein engineering, and biophysical studies. The complex synthesis method and the need for specialized equipment and expertise are some of the limitations of using AMCCB-tyrosine. However, the compound's high selectivity, stability, and cell permeability make it a valuable tool for investigating protein-protein interactions and other biological processes.

Synthesis Methods

The synthesis of AMCCB-tyrosine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the protection of the carboxyl group of tyrosine using a benzyl ester. The amino group of tyrosine is then protected using a carbamate group. The benzyl ester is then removed, and the amino group is selectively deprotected using a bromoacetyl group. The final product is obtained by acetylation of the amino group. The synthesis of AMCCB-tyrosine is a complex process that requires careful optimization of reaction conditions to yield high-quality product.

Scientific Research Applications

AMCCB-tyrosine has been extensively studied for its potential applications in drug discovery, protein engineering, and biophysical studies. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors that target protein-protein interactions. AMCCB-tyrosine has also been used as a probe for studying protein-ligand interactions and protein conformational changes. In addition, the compound has been used as a tool for investigating protein folding and misfolding.

properties

CAS RN

109378-49-6

Product Name

4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide

Molecular Formula

C33H36BrN3O6

Molecular Weight

650.6 g/mol

IUPAC Name

[[4-[(2S)-3-(4-acetylanilino)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-oxopropyl]-2-bromophenyl]-phenylmethyl] hydrogen carbonate

InChI

InChI=1S/C33H36BrN3O6/c1-20(38)23-12-14-26(15-13-23)36-32(40)29(37-31(39)25-10-7-21(19-35)8-11-25)18-22-9-16-27(28(34)17-22)30(43-33(41)42)24-5-3-2-4-6-24/h2-6,9,12-17,21,25,29-30H,7-8,10-11,18-19,35H2,1H3,(H,36,40)(H,37,39)(H,41,42)/t21?,25?,29-,30?/m0/s1

InChI Key

PNPVDEPWEIHHIX-HPHOSPIKSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN

synonyms

4-aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide
H-Tra-Tyr(2-Br-Z)-4-acetylanilide
trans-4-(aminomethyl)cyclohexanecarbonyl-O-(2-bromobenzyloxycarbonyl)tyrosine 4-acetylanilide

Origin of Product

United States

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